A Technical Guide to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane: A Conformationally Restricted Scaffold for Drug Discovery
A Technical Guide to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane: A Conformationally Restricted Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, a rigid bicyclic scaffold of significant interest in medicinal chemistry. We will delve into its structural attributes, spectroscopic signature, synthesis, and reactivity. This document is intended to serve as a foundational resource for researchers and scientists in the field of drug development, offering insights into the strategic application of this unique molecular framework.
Introduction: The Strategic Advantage of Rigidity
In the intricate dance of molecular recognition, conformational flexibility can be a double-edged sword. While it allows a ligand to adapt to its binding site, it can also lead to a significant entropic penalty upon binding, thereby reducing affinity. (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane offers a compelling solution to this challenge.[1][2] Its rigid, bicyclic structure serves as a conformationally constrained bioisostere of more flexible piperazine and morpholine moieties, which are ubiquitous in pharmaceuticals.[3] This inherent rigidity can lead to enhanced binding affinity and selectivity for its biological target. The defined stereochemistry of the (1R,4R) configuration provides a precise three-dimensional vector for the presentation of substituents, making it an attractive scaffold for structure-based drug design.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is crucial for its application in drug development, influencing aspects from synthetic handling to pharmacokinetic profiling. It is important to distinguish between the free base and its more commonly available hydrochloride salt.
Core Molecular Attributes
| Property | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base) | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl (Salt) |
| CAS Number | 661470-56-0[2][4][5][6][7] | 601515-79-1[1][8][9][10][11] |
| Molecular Formula | C₅H₉NO[2][4][5][6][7] | C₅H₁₀ClNO[1][8] |
| Molecular Weight | 99.13 g/mol [5][6][7] | 135.59 g/mol [8] |
| IUPAC Name | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride |
| Canonical SMILES | C1C2CNCC1O2 | C1C2CNCC1O2.Cl |
| InChI | InChI=1S/C5H9NO/c1-2-7-4-3(1)6-5(4)7/h3-4,6H,1-2H2/t3-,4+/m1/s1 | InChI=1S/C5H9NO.ClH/c1-2-7-4-3(1)6-5(4)7;/h3-4,6H,1-2H2;1H/t3-,4+;/m1./s1 |
Predicted and Experimental Physical Properties
Experimental data for the free base is limited in publicly available literature, with most suppliers providing the more stable hydrochloride salt. The hydrochloride salt form generally exhibits increased water solubility.[1]
| Property | Value (Free Base) | Value (HCl Salt) | Notes |
| Boiling Point | 153.6±15.0 °C (Predicted)[6] | Not available | Prediction suggests the free base is a liquid at room temperature. |
| Density | 1.074±0.06 g/cm³ (Predicted)[6] | Not available | |
| Storage | Sealed in dry, 2-8°C, under inert gas[6][12] | Under inert gas (nitrogen or Argon) at 2-8°C[12] | The compound is typically stored under controlled conditions to ensure stability. |
| XLogP3 | -0.3 | Not available | A negative XLogP3 value indicates a hydrophilic nature.[5] |
| Hydrogen Bond Donors | 1 | 2 | The free base has one N-H donor, while the protonated amine in the HCl salt can donate two hydrogens. |
| Hydrogen Bond Acceptors | 2 | 1 | The free base has two acceptor sites (N and O), while in the HCl salt, the nitrogen is protonated. |
Synthesis: A Stereochemically Controlled Approach
The synthesis of enantiomerically pure (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a non-trivial task that hinges on establishing the correct stereochemistry. A common and effective strategy involves an epimerization-lactamization cascade reaction starting from the readily available amino acid, trans-4-hydroxy-L-proline.[13][14]
Synthetic Workflow Overview
The following diagram illustrates a generalized synthetic pathway.
Caption: A generalized synthetic route to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane.
Expertise in Action: The Rationale Behind the Method
-
Starting Material: The choice of trans-4-hydroxy-L-proline as a chiral starting material is a key strategic decision. It provides a cost-effective and enantiomerically pure foundation, with the inherent stereochemistry guiding the subsequent transformations.
-
The Cascade Reaction: The epimerization-lactamization cascade is an elegant and efficient method to invert the stereocenter at the 2-position and concurrently form the bicyclic lactam.[14] This is typically promoted by a strong base. The electron-withdrawing nature of the N-protecting group is a critical factor for the success of this cascade.[13][14]
-
Stereochemical Control: This synthetic approach ensures the desired (1R,4R) stereochemistry in the final product, which is crucial for its intended biological activity.[1]
Chemical Reactivity and Derivatization
The chemical reactivity of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is primarily centered around the secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide range of substituents, making the scaffold an excellent building block for creating libraries of compounds for biological screening.[15][16]
Key Functionalization Reactions
The nucleophilic secondary amine readily participates in a variety of common organic transformations.
Caption: Common N-functionalization reactions of the bicyclic scaffold.
A Self-Validating Protocol: N-Alkylation
A robust and reproducible protocol for N-alkylation is essential for the synthesis of analogs. Here is a conceptual outline:
-
Reactant Preparation: Dissolve (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (or its HCl salt with an additional equivalent of base) in a suitable aprotic solvent (e.g., DMF, CH₃CN).
-
Base Addition: Add a non-nucleophilic base (e.g., DIEA, K₂CO₃) to deprotonate the secondary amine (or neutralize the HCl salt).
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to ensure complete consumption of the starting material.
-
Work-up and Purification: Upon completion, quench the reaction, perform an extractive work-up, and purify the product by column chromatography.
Spectroscopic Characterization
The rigid nature of the bicyclic system gives rise to a distinct and predictable spectroscopic signature.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra will exhibit well-resolved signals. The fixed dihedral angles within the bicyclic structure will result in characteristic coupling constants in the ¹H NMR spectrum, providing valuable information for conformational analysis.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base would be expected to show a characteristic N-H stretch for the secondary amine, in addition to C-O and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition.
Applications in Drug Discovery
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is utilized as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors for various therapeutic targets.[15][16] Its incorporation into a drug candidate can lead to improved potency, selectivity, and pharmacokinetic properties by reducing the entropic cost of binding and providing a well-defined orientation of pharmacophoric elements.[3]
Conclusion
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a powerful and versatile scaffold for the modern medicinal chemist. Its inherent rigidity and well-defined stereochemistry offer a strategic advantage in the design of potent and selective therapeutics. A comprehensive understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel medicines.
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